molecular formula C12H15ClO2 B1654617 1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one CAS No. 253665-04-2

1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one

Cat. No.: B1654617
CAS No.: 253665-04-2
M. Wt: 226.7 g/mol
InChI Key: VILSZYMNLYDQBB-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one is an organic compound characterized by the presence of a chloro-substituted phenol group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols or thiophenols.

Scientific Research Applications

1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the chloro group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one can be compared with similar compounds such as:

    1-(5-Chloro-2-hydroxyphenyl)ethanone: Lacks the dimethylbutanone moiety, resulting in different chemical and biological properties.

    1-(5-Chloro-2-hydroxyphenyl)-2-propanone: Has a propanone moiety instead of butanone, affecting its reactivity and applications.

    1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one: Contains a methyl group instead of dimethyl, leading to variations in its chemical behavior.

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)7-11(15)9-6-8(13)4-5-10(9)14/h4-6,14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILSZYMNLYDQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379603
Record name 1-(5-chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253665-04-2
Record name 1-(5-chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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